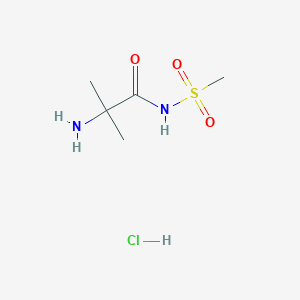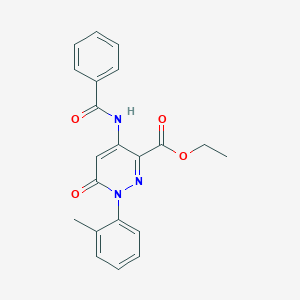
PFI-90
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PFI-90 是一种选择性抑制组蛋白去甲基化酶 KDM3B 的抑制剂。该化合物通过诱导凋亡和肌生成分化显示出潜在的抗肿瘤活性,导致细胞死亡增加。 它专门针对 PAX3-FOXO1 融合基因,该基因是融合阳性横纹肌肉瘤的主要致癌驱动因素 .
作用机制
PFI-90 通过抑制组蛋白去甲基化酶 KDM3B 发挥作用。这种抑制导致组蛋白蛋白甲基化增加,进而影响基因表达。具体而言,this compound 扰乱 PAX3-FOXO1 融合基因的活性,导致凋亡和肌生成分化。 涉及的分子靶点和途径包括组蛋白赖氨酸去甲基化酶家族以及由 PAX3-FOXO1 调节的下游基因集 .
生化分析
Biochemical Properties
PFI-90 interacts with the enzyme KDM3B, a histone demethylase . It inhibits the activity of KDM3B, resulting in changes in the methylation status of histones . This interaction with KDM3B is crucial for the biochemical action of this compound .
Cellular Effects
In cellular processes, this compound has been observed to induce apoptosis and myogenic differentiation in RH4 and SCMC cells . This leads to an increase in cell death . The compound’s influence on cell function is primarily through its impact on the PAX3-FOXO1 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to KDM3B, inhibiting the enzyme’s activity . This inhibition disrupts the PAX3-FOXO1 pathway, leading to changes in gene expression . The result is the induction of apoptosis and myogenic differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving FP-RMS. This compound was found to suppress the growth of FP-RMS in vitro and in vivo, delaying tumor progression
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme KDM3B
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its primary known interaction is with the enzyme KDM3B .
Subcellular Localization
Its known target, KDM3B, is a nuclear protein , suggesting that this compound may also localize to the nucleus to exert its effects.
准备方法
合成路线和反应条件
PFI-90 是通过一系列涉及形成酰肼和吡啶衍生物的化学反应合成的。 合成路线通常涉及 2-吡啶甲酸与肼反应形成酰肼中间体,然后将其与另一种吡啶衍生物反应形成 this compound .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产品通过重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
PFI-90 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰 this compound 上的官能团。
常用试剂和条件
涉及 this compound 的反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。 反应条件,如温度、溶剂和 pH 值,根据所需的反应进行优化 .
形成的主要产物
从这些反应中形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性及其性质 .
科学研究应用
PFI-90 具有广泛的科学研究应用,包括:
化学: this compound 被用作工具化合物来研究组蛋白去甲基化酶在表观遗传调控中的作用。
生物学: 它被用来研究参与细胞分化和凋亡的生物学途径。
医学: this compound 在癌症治疗中具有潜在的治疗应用,特别是在针对融合阳性横纹肌肉瘤。
工业: This compound 用于开发新药和治疗剂 .
相似化合物的比较
类似化合物
PFI-63: PFI-90 的类似物,对 KDM3B 具有类似的抑制效果,但溶解度和效力谱不同。
KDM4B 抑制剂: 抑制组蛋白去甲基化酶家族其他成员(如 KDM4B)的化合物。
KDM5A 抑制剂: 靶向 KDM5A(另一种组蛋白去甲基化酶)的化合物
This compound 的独特性
This compound 的独特性在于它对 KDM3B 的高特异性以及它诱导凋亡和肌生成分化的能力。 它在靶向 PAX3-FOXO1 融合基因方面的有效性使其成为癌症治疗的有希望的候选药物,特别是在融合阳性横纹肌肉瘤 .
属性
IUPAC Name |
N'-pyridin-2-ylpyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPXNWBXDWHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PFI-90 interact with its target, and what are the downstream effects?
A: this compound demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of this compound to the KDM enzymes. [] this compound's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []
Q2: What evidence is there for this compound's in vivo efficacy against FP-RMS?
A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with this compound led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of this compound as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.
Q3: What are the potential advantages of targeting multiple KDMs with this compound in the context of FP-RMS?
A: Targeting multiple KDMs simultaneously with this compound could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, this compound effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade this compound's effects. []
Q4: What future research directions are suggested by the findings on this compound?
A4: The research on this compound opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of this compound and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by this compound, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of this compound in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2861180.png)
![3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)
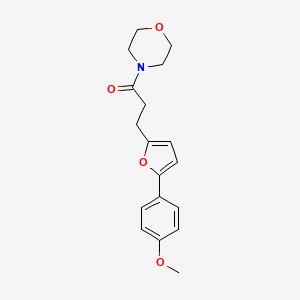


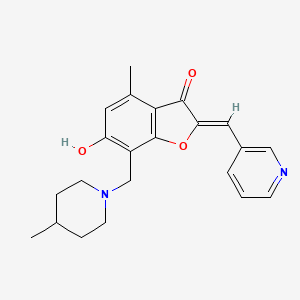
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)
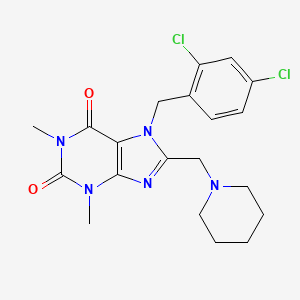
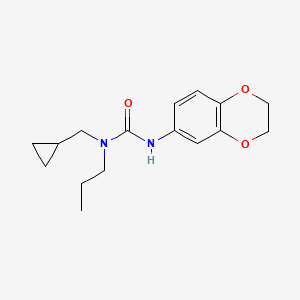
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)
![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)
